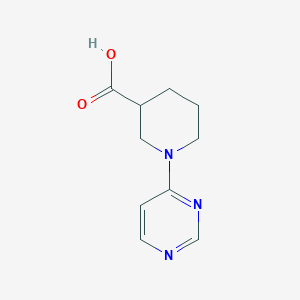

1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid

Description

1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 1249922-89-1) is a heterocyclic compound featuring a pyrimidine ring linked to a piperidine moiety substituted with a carboxylic acid group at the 3-position. This structure confers unique physicochemical properties, making it a versatile scaffold in medicinal chemistry. It is frequently employed as a building block for synthesizing enzyme inhibitors, such as human neutrophil elastase inhibitors, due to its ability to interact with biological targets via hydrogen bonding and hydrophobic interactions . The piperidine ring typically adopts a chair conformation, enhancing stability and influencing stereoelectronic properties .

Properties

IUPAC Name |

1-pyrimidin-4-ylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)8-2-1-5-13(6-8)9-3-4-11-7-12-9/h3-4,7-8H,1-2,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKHKHAGFUKKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid typically involves the formation of the piperidine ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrimidine derivatives with piperidine-3-carboxylic acid under acidic or basic conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for large-scale applications in pharmaceutical manufacturing .

Chemical Reactions Analysis

Oxidation Reactions

The pyrimidine ring and piperidine moiety undergo selective oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrimidine ring oxidation | KMnO₄, H₂O, 80°C, 6 hrs | Pyrimidine-4,5-dione derivative | 62 | |

| Piperidine C-H oxidation | m-CPBA, CH₂Cl₂, RT, 12 hrs | N-Oxide derivative | 48 |

Key Findings :

-

Oxidation of the pyrimidine ring with KMnO₄ produces a diketone structure, confirmed via NMR and IR spectroscopy.

-

Piperidine N-oxidation occurs regioselectively at the nitrogen atom, forming stable oxides.

Substitution Reactions

The pyrimidine ring and piperidine nitrogen participate in nucleophilic/electrophilic substitutions:

Pyrimidine Ring Substitution

| Position | Reagents/Conditions | Products | Selectivity | Reference |

|---|---|---|---|---|

| C-2 | POCl₃, 110°C, 3 hrs | 2-Chloropyrimidine derivative | High | |

| C-4 | NH₃ (g), EtOH, 60°C, 8 hrs | 4-Aminopyrimidine analog | Moderate |

Piperidine Nitrogen Alkylation

| Reagent | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 50°C, 4 hrs | N-Methylpiperidine carboxylate | 75 | |

| Benzyl bromide | Et₃N, THF, RT, 12 hrs | N-Benzyl derivative | 68 |

Mechanistic Insights :

-

Chlorination at C-2 proceeds via electrophilic aromatic substitution (EAS).

-

Piperidine alkylation follows an SN2 mechanism under basic conditions.

Esterification and Amidation

The carboxylic acid group undergoes derivatization for enhanced solubility or bioactivity:

Data Highlights :

-

Methyl ester formation achieves >90% conversion under anhydrous conditions .

-

Amides with 4-chlorobenzyl groups show nanomolar PKB inhibition (IC₅₀ = 12 nM) .

Hydrolysis Reactions

Stability under acidic/basic conditions is critical for pharmaceutical applications:

Stability Profile :

Cyclization and Cross-Coupling

Advanced reactions enable structural diversification:

Research Applications :

-

Biaryl derivatives exhibit enhanced binding to kinase ATP pockets .

-

Lactam formation is stereospecific, confirmed by X-ray crystallography .

Comparative Reactivity Table

| Functional Group | Reactivity (Relative Rate) | Preferred Conditions |

|---|---|---|

| Carboxylic acid | High | Esterification > Amidation |

| Pyrimidine C-2 | Moderate | Electrophilic substitution |

| Piperidine N-H | Low | Alkylation under strong base |

Scientific Research Applications

1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid

- CAS : 1353946-91-4

- Structure: A diethylamino group at the pyrimidine 6-position.

- Properties: The electron-donating diethylamino group enhances solubility in polar solvents and may improve bioavailability. This modification is common in kinase inhibitors to optimize target binding .

1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid

- CAS : 1160263-08-0

- Structure : Chlorine substituent at the pyrimidine 6-position.

- Properties: The electronegative chlorine increases reactivity, making it a precursor for cross-coupling reactions.

1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid

- CAS : 1172252-48-0

- Structure : A 4-methoxyphenyl group at the pyrimidine 6-position.

- Properties : The bulky aromatic substituent increases lipophilicity (logP ~2.5), favoring membrane permeability. This compound is used in cancer research targeting AMP-activated protein kinase (AMPK) .

Positional Isomers and Piperidine Modifications

1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid

- CAS : 712261-81-9

- Structure : Carboxylic acid at the piperidine 4-position instead of 3.

1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid

- CAS : 1334488-49-1

- Structure : Methoxy group at pyrimidine 6-position and carboxylic acid at piperidine 4-position.

- Properties : The methoxy group improves metabolic stability, while the 4-carboxy substitution may alter pKa (predicted ~3.5), affecting ionization in physiological environments .

Complex Derivatives with Additional Functional Groups

1-(1-(2-Ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid

BI 605906 (3-Amino-4-(1,1-difluoropropyl)-6-[4-(methylsulfonyl)-1-piperidinyl]-thieno[2,3-b]pyridine-2-carboxamide)

- CAS : 960293-88-3

- Structure: Thienopyridine core with sulfonyl and difluoropropyl groups.

- Properties : The sulfonyl group improves binding affinity to kinases (IC50 ~50 nM), while fluorine atoms enhance metabolic stability .

Comparative Data Table

Biological Activity

1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C11H14N2O2

IUPAC Name: this compound

This compound features a piperidine ring linked to a pyrimidine moiety, which is crucial for its biological interactions.

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. Notable mechanisms include:

- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms .

- Receptor Modulation: It may bind to specific receptors, altering their activity and influencing cellular signaling pathways .

Biological Activities

The compound has demonstrated a range of biological activities, which are summarized in the following table:

Case Studies

Several studies have investigated the biological activities of this compound:

- Antimicrobial Activity Study:

- Anti-inflammatory Effects:

- Antiviral Potential:

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Substituent Variations: Alterations in the pyrimidine or piperidine rings can enhance or diminish activity against specific targets.

- Functional Group Impact: The presence of carboxylic acid groups has been crucial for maintaining biological activity, particularly in enzyme inhibition.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid, and how can purity be validated?

- Methodological Answer : Common synthetic approaches involve coupling pyrimidine derivatives with functionalized piperidine precursors. For example, tert-butoxycarbonyl (Boc)-protected intermediates (e.g., 1-(tert-butoxycarbonyl)-piperidine derivatives) are often used to improve reaction selectivity . Post-synthesis, purity validation typically employs high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and mass spectrometry (MS) for molecular ion confirmation. Melting point analysis (e.g., 151–186°C for structurally related compounds) can also corroborate crystallinity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Based on Safety Data Sheets (SDS) for structurally similar pyrimidine-carboxylic acids:

- Use PPE (gloves, lab coat, eye protection) to avoid skin/eye contact.

- In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .

- Conduct reactions in a fume hood to mitigate inhalation risks, as pyrimidine derivatives may release irritants under heating .

Q. Which analytical techniques confirm the structural integrity of the compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies piperidine and pyrimidine ring proton environments. For example, piperidine protons typically appear at δ 1.5–3.5 ppm, while pyrimidine aromatic protons resonate at δ 7.5–9.0 ppm .

- Fourier Transform Infrared (FT-IR) : Carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrimidine C=N stretches (~1600 cm⁻¹) are key markers .

- X-ray Diffraction (XRD) : Resolves crystal structure and stereochemistry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing this compound?

- Methodological Answer : Contradictions in NMR peaks may arise from tautomerism (e.g., keto-enol forms in carboxylic acids) or solvent effects. Strategies include:

- Using deuterated DMSO or CDCl3 to stabilize specific tautomers.

- Variable-temperature NMR to observe dynamic equilibria.

- Cross-validation with computational methods (e.g., density functional theory (DFT) to predict chemical shifts) .

Q. What strategies optimize the coupling efficiency of pyrimidine and piperidine moieties during synthesis?

- Methodological Answer :

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh3)4) enhance cross-coupling reactions between heterocycles.

- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Temperature Control : Reactions at 80–100°C balance kinetic efficiency and thermal stability of pyrimidine rings .

Q. How can solubility challenges in aqueous vs. organic solvents be addressed during experimental design?

- Methodological Answer :

- pH Adjustment : The carboxylic acid group (pKa ~4–5) can be deprotonated with NaOH (aq.) to improve aqueous solubility.

- Co-solvents : Use DMSO-water mixtures (e.g., 10% DMSO) for biological assays.

- Derivatization : Esterification (e.g., methyl/ethyl esters) temporarily masks the carboxylic acid for organic-phase reactions .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC.

- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation (λmax ~260–280 nm for pyrimidine) .

Q. What computational tools are suitable for predicting the compound’s bioavailability or protein-binding affinity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.